Cas no 82-88-2 (2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine)

Phenylindenamine compound, with the molecular formula of c19h19n and the chemical name of 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1h-indeno [2,1-c] pyridine, is used clinically as a new anti allergic drug, which can reduce and eliminate various reactions caused by histamine. It has no central sedative effect, does not cause sleepiness and is slightly excited, and is applied locally as an antipruritic agent< Br>
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine structure
82-88-2 structure
Product Name:2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
CAS No:82-88-2
Molecular Formula:C19H19N
Molecular Weight:261.3609
CID:93665
PubChem ID:11291

2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Properties

Names and Identifiers

    • phenindamine
    • 2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine
    • 2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
    • Phenindamine [INN:BAN]
    • 1H-Indeno(2,1-c)pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
    • 5-20-08-00420 (Beilstein Handbook Reference)
    • Phenindiamine
    • 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridinium
    • 2-METHYL-9-PHENYL-1H,2H,3H,4H,9H-INDENO[2,1-C]PYRIDINE
    • 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-lH-indeno(2,1-c)pyridine
    • PDSP1_000151
    • PDSP2_000150
    • UNII-772BQ8KSST
    • 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene; Nu 1504; Phenindamine; Thephorin
    • DB01619
    • CS-0017474
    • CHEBI:8065
    • 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine #
    • DTXSID0023452
    • 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine
    • Q6583284
    • NCGC00532494-01
    • BRN 0221083
    • PHENINDAMINE [VANDF]
    • 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine
    • PHENINDAMINE [MI]
    • NS00038226
    • 5503-08-2
    • L001053
    • 1H-INDENO(2,1-c)PYRIDINE, 2,3,4,9-TETRAHYDRO-2-METHYL-9-PHENYL-, HYDROCHLORIDE
    • SCHEMBL29502
    • Thephorin
    • Fenindamina
    • EINECS 201-443-4
    • Phenindaminum [INN-Latin]
    • 772BQ8KSST
    • NU-1504
    • 1,2,3,4-TETRAHYDRO-2-METHYL-9-PHENYL-2-AZAFLUORENE
    • HY-A0149
    • EN300-18563900
    • 1H-Indeno[2,1-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
    • PHENINDAMINE [WHO-DD]
    • 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene
    • Phenindamine (INN)
    • D08353
    • Phenindaminum
    • ISFHAYSTHMVOJR-UHFFFAOYSA-N
    • CHEMBL278398
    • BDBM50089147
    • NU 1504
    • PHENINDAMINE [INN]
    • Fenindamina [INN-Spanish]
    • C07790
    • 82-88-2
    • Phenindamine hydrochloride
    • 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine
    • InChIKey: ISFHAYSTHMVOJR-UHFFFAOYSA-N
    • Inchi: InChI=1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3
    • SMILES: C1=CC=C(C2C3=CC=CC=C3C3CCN(CC2=3)C)C=C1

Computed Properties

  • Exact Mass: 411.168188
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 411.168188
  • Heavy Atom Count: 30
  • Complexity: 524
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2
  • XLogP3: 3.1
  • Topological Polar Surface Area: 118

Experimental Properties

  • LogP: 3.85910
  • PSA: 3.24000
  • Refractive Index: 1.652
  • Boiling Point: 416.5°C at 760 mmHg
  • Melting Point: 90-91°
  • Flash Point: 183°C
  • Density: 1.17

2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-18563900-0.05g
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno[2,1-c]pyridine
82-88-2
0.05g
$2755.0 2023-09-18

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